N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide
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Overview
Description
N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a piperazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the corresponding alcohol.
Piperazine ring formation: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Acetamide formation: The final step involves the acylation of the piperazine ring with an acetic anhydride derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexyl group but differs in its ester functionality and lack of a piperazine ring.
N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide: This compound is unique due to its combination of a cyclohexyl group, a piperazine ring, and an acetamide moiety.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-19(23-16-21(27)10-5-2-6-11-21)15-18-20(26)22-12-14-24(18)13-9-17-7-3-1-4-8-17/h1,3-4,7-8,18,27H,2,5-6,9-16H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSMCPWWMZBCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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